2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is a compound that features a benzyloxy group, a methylthiazolyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenated benzoic acid derivative under basic conditions to form the benzyloxy group.
Introduction of the Methylthiazolyl Group:
Final Assembly: The final step involves the coupling of the benzyloxy and methylthiazolyl intermediates under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzyloxy group can play crucial roles in binding to these targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylthiazol-4-yl)benzoic acid: Similar structure but lacks the benzyloxy group.
2-(2-Methyl-1,3-thiazol-4-yl)ethanol: Contains a thiazole ring but differs in the functional groups attached.
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Similar structure but with different positioning of the thiazole ring.
Uniqueness
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of both the benzyloxy and methylthiazolyl groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15NO3S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H15NO3S/c1-12-19-16(11-23-12)14-7-8-17(15(9-14)18(20)21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
HLLZGPFRMPJJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.